

Application Note: Quantification of Tenofovir in Human Plasma using HPLC-MS/MS

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Compound of Interest

Compound Name: Tenofovir hydrate

Cat. No.: B1662510

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Introduction

Tenofovir, a nucleotide reverse transcriptase inhibitor, is a cornerstone in the treatment of HIV and Hepatitis B virus infections.[1][2] Administered as prodrugs, tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF), it is rapidly converted to its active form, tenofovir, in the body. Monitoring the plasma concentrations of tenofovir is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring optimal therapeutic outcomes while minimizing potential toxicities, such as kidney injury.[1] This application note provides a detailed protocol for the sensitive and selective quantification of tenofovir in human plasma using a robust HPLC-MS/MS method.

Principle

This method utilizes High-Performance Liquid Chromatography (HPLC) to separate tenofovir from endogenous plasma components, followed by tandem mass spectrometry (MS/MS) for highly selective and sensitive detection. An internal standard (IS) is used to ensure accuracy and precision throughout the sample preparation and analysis process. The method is validated according to regulatory guidelines to ensure reliability for bioanalytical applications.

Experimental Protocols

Materials and Reagents

- Tenofovir reference standard
- Internal Standard (e.g., Entecavir or Acyclovir)[1][3]
- HPLC-grade acetonitrile, methanol, and water
- Formic acid or ammonium acetate[1][3][4][5]
- Human plasma (with K2EDTA as anticoagulant)
- Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata-X-C or Waters Oasis MCX) or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile)[4]

Equipment

- HPLC system (e.g., Agilent, Shimadzu, Waters)
- Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Waters)
- Analytical column (e.g., Phenomenex C18, Luna C18, or Phenomenex Synergi 4 μ m Polar-RP)[1][3][5]
- Nitrogen generator
- Sample preparation equipment (e.g., centrifuge, vortex mixer, evaporator)

Sample Preparation

Two common methods for plasma sample preparation are Protein Precipitation (PP) and Solid-Phase Extraction (SPE). SPE is generally preferred for cleaner extracts and reduced matrix effects.

Method 1: Solid-Phase Extraction (SPE)[3][4][5]

- Pre-treatment: Acidify 200 μ L of plasma sample with 200 μ L of 4% phosphoric acid in water. [5] Add the internal standard working solution. Vortex and centrifuge at 20,000 x g for 5 minutes.[5]

- Conditioning: Condition the SPE cartridge (e.g., MCX 96-well μ elution SPE plate) with 200 μ L of methanol, followed by 200 μ L of water.[\[5\]](#)
- Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge to remove interfering substances. A typical wash could involve a sequence of acidic and organic solvents.
- Elution: Elute tenofovir and the internal standard from the cartridge using an appropriate elution solvent (e.g., methanol containing a small percentage of ammonium hydroxide).
- Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in 300 μ L of the mobile phase.[\[4\]](#)

Method 2: Protein Precipitation (PP)[\[4\]](#)

- To 100 μ L of plasma, add the internal standard.
- Add 200 μ L of a precipitating agent (e.g., acetonitrile or trichloroacetic acid).
- Vortex vigorously for 1 minute.
- Centrifuge at high speed (e.g., 15,700 x g for 5 minutes) to pellet the precipitated proteins.[\[4\]](#)
- Transfer the supernatant to a clean tube for injection into the HPLC-MS/MS system.

HPLC-MS/MS Conditions

The following tables summarize typical chromatographic and mass spectrometric conditions.

Table 1: HPLC Parameters

Parameter	Condition
Column	Phenomenex Synergi 4 μ m Polar-RP 80A (50 x 2 mm)[5] or Luna C18 (100 mm x 2.0 mm, 3 μ m)[1]
Mobile Phase A	0.1% Formic acid in water[5]
Mobile Phase B	Acetonitrile[1][5]
Flow Rate	400 μ L/min[4][5]
Gradient	A linear gradient can be employed for optimal separation. For example: 97% A for 1 min, then a linear gradient to 80% B from 1-2.5 min, and to 95% B from 2.5-4 min, followed by re-equilibration.[5]
Injection Volume	10-30 μ L[4][5]
Column Temperature	40°C[5]
Run Time	Approximately 5-10 minutes[1][5]

Table 2: Mass Spectrometer Parameters

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive[3][4][5]
Scan Type	Multiple Reaction Monitoring (MRM)[1][3]
MRM Transitions	Tenofovir: m/z 288.0 → 176.1 and 136.1[1]; Entecavir (IS): m/z 278.1 → 152[3]; Acyclovir (IS): m/z 226.1 → 152.0[1]
Spray Voltage	750 V[4][5]
Source Temperature	150°C[4]
Desolvation Gas	Nitrogen
Desolvation Temp	400°C[4]
Collision Gas	Argon[4]

Data Presentation and Method Validation

A robust bioanalytical method requires thorough validation to ensure its accuracy, precision, and reliability. The following tables summarize the key validation parameters for the quantification of tenofovir in human plasma.

Table 3: Calibration Curve and Linearity

Analyte	Linear Range (ng/mL)	Regression Equation	Correlation Coefficient (r ²)
Tenofovir	4.096 - 1000 µg/L (equivalent to 4.096 - 1000 ng/mL)	Y = 0.0141X + 0.0101	0.9962[4]
Tenofovir	10 - 640 ng/mL	Not specified	>0.99[1]
Tenofovir	0.5 - 500 ng/mL	Not specified	>0.99[5]

Table 4: Accuracy and Precision

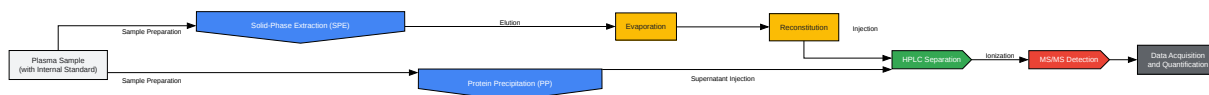
QC Level	Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
LLOQ	4.096	8.1	<10	Within $\pm 20\%$ [4]
Low	10.24	<10	<10	97.2 - 101.5 [4]
Medium	64	<10	<10	97.2 - 101.5 [4]
High	800	<10	<10	97.2 - 101.5 [4]
Low	-	<12.3	<12.3	84.9 - 113.1 [1]
Medium	-	<12.3	<12.3	84.9 - 113.1 [1]
High	-	<12.3	<12.3	84.9 - 113.1 [1]

LLOQ: Lower Limit of Quantification; QC: Quality Control; %RSD: Percent Relative Standard Deviation

Table 5: Recovery and Matrix Effect

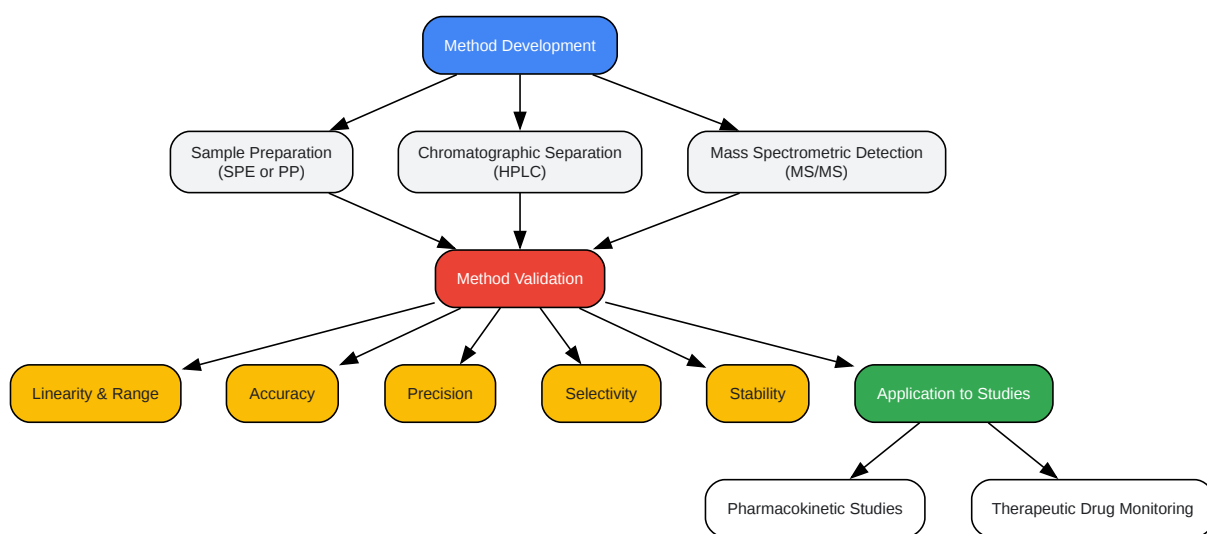
Analyte	Concentration (ng/mL)	Recovery (%)	Matrix Effect (%)
Tenofovir	10.24	Not specified	101.3 [4]
Tenofovir	64	Not specified	97.2 [4]
Tenofovir	800	Not specified	101.5 [4]
Internal Standard	-	Not specified	100.7 [4]

Mandatory Visualizations



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Caption: Experimental workflow for Tenofovir quantification in plasma.



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Caption: Logical relationship of method development and validation.

Conclusion

The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of tenofovir in human plasma. The detailed protocol and validation data demonstrate its suitability for a range of applications in clinical and research settings, including pharmacokinetic analysis and therapeutic drug monitoring. The use of either solid-phase extraction or protein precipitation for sample preparation allows for flexibility based on laboratory resources and desired sample cleanliness. This method can be readily implemented in bioanalytical laboratories to support drug development and clinical management of patients receiving tenofovir-based therapies.

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